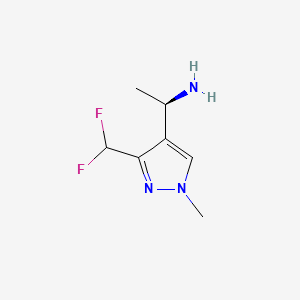
(R)-1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to the pyrazole ring, along with an ethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a difluoromethyl group and a methyl group.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluoromethyl group or the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(1R)-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (1R)-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-[3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(1R)-1-[3-(chloromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
(1R)-1-[3-(bromomethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine: Similar structure but with a bromomethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of (1R)-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine lies in its difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. The presence of the difluoromethyl group can influence the compound’s reactivity, stability, and interaction with molecular targets.
Eigenschaften
Molekularformel |
C7H11F2N3 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
(1R)-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C7H11F2N3/c1-4(10)5-3-12(2)11-6(5)7(8)9/h3-4,7H,10H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
IISQUMWHYSWKDC-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C1=CN(N=C1C(F)F)C)N |
Kanonische SMILES |
CC(C1=CN(N=C1C(F)F)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















